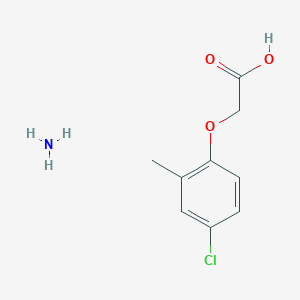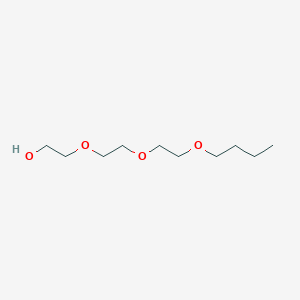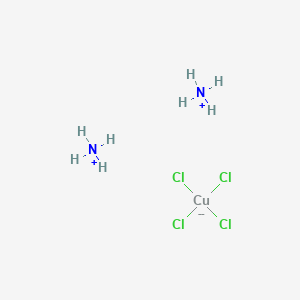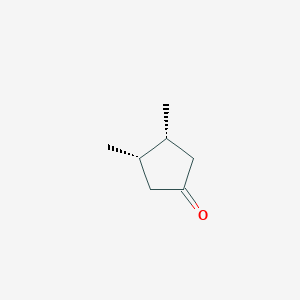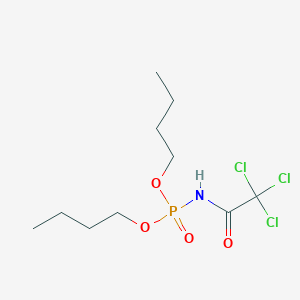
Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester is not well understood. However, it is believed that it acts as a nucleophile and attacks the electrophilic carbonyl group in the substrate, leading to the formation of a covalent bond.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester. However, it has been reported to exhibit some toxicological effects on the liver and kidneys in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester in lab experiments include its versatility as a reagent in organic synthesis and its ability to form covalent bonds with substrates. However, its limitations include its potential toxicity and limited information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the use of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester in scientific research. These include its potential use in the synthesis of new antiviral and anticancer compounds, as well as its use in the development of new organic synthesis methods. Additionally, further studies are needed to understand its mechanism of action and potential toxicological effects.
Métodos De Síntesis
The synthesis of Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester involves the reaction of trichloroacetyl chloride with dibutyl phosphoramidate. This reaction leads to the formation of the desired compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester is widely used in scientific research applications due to its ability to act as a versatile reagent in organic synthesis. It is commonly used in the synthesis of peptides, amides, and esters. Additionally, it has been used in the synthesis of antiviral and anticancer compounds.
Propiedades
Número CAS |
18183-53-4 |
|---|---|
Nombre del producto |
Phosphoramidic acid, N-(trichloroacetyl)-, dibutyl ester |
Fórmula molecular |
C10H19Cl3NO4P |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-dibutoxyphosphorylacetamide |
InChI |
InChI=1S/C10H19Cl3NO4P/c1-3-5-7-17-19(16,18-8-6-4-2)14-9(15)10(11,12)13/h3-8H2,1-2H3,(H,14,15,16) |
Clave InChI |
FGWVWHHVAIIXGY-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(NC(=O)C(Cl)(Cl)Cl)OCCCC |
SMILES canónico |
CCCCOP(=O)(NC(=O)C(Cl)(Cl)Cl)OCCCC |
Otros números CAS |
18183-53-4 |
Sinónimos |
N-(Trichloroacetyl)phosporamidic acid dibutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



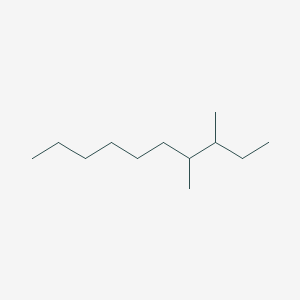
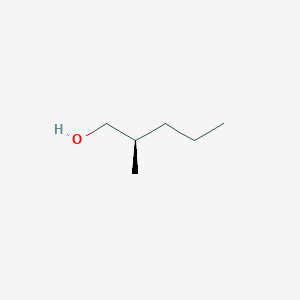
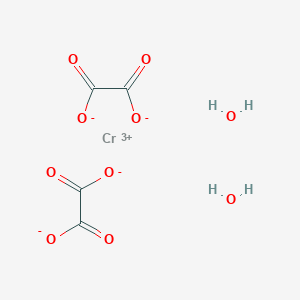
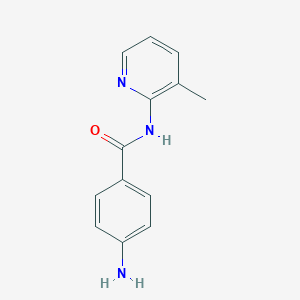
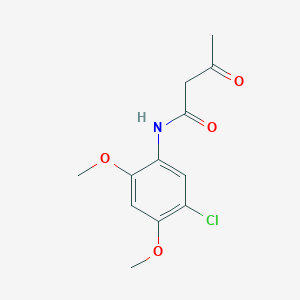
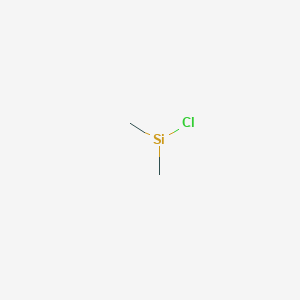
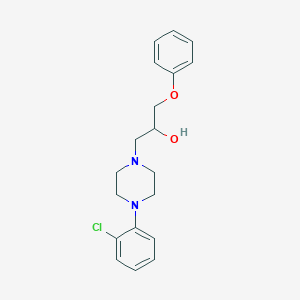
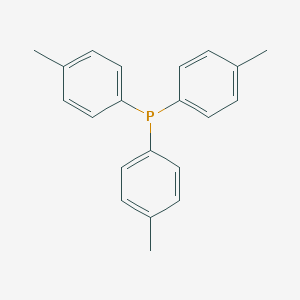
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
